molecular formula C10H12O6 B12884128 Methyl 2-methyl-5-oxo-2,5-dihydrofuran-3-yl butanedioate CAS No. 61222-85-3

Methyl 2-methyl-5-oxo-2,5-dihydrofuran-3-yl butanedioate

Katalognummer: B12884128
CAS-Nummer: 61222-85-3
Molekulargewicht: 228.20 g/mol
InChI-Schlüssel: OCUCWKDJXROTLW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-methyl-5-oxo-2,5-dihydrofuran-3-yl butanedioate is an organic compound with a complex structure that includes a furan ring, a butanedioate group, and a methyl ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-5-oxo-2,5-dihydrofuran-3-yl butanedioate typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of a furan derivative with a butanedioate ester under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the final product. The use of advanced equipment and techniques is essential to achieve the desired quality and efficiency in production .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-methyl-5-oxo-2,5-dihydrofuran-3-yl butanedioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

Methyl 2-methyl-5-oxo-2,5-dihydrofuran-3-yl butanedioate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Wirkmechanismus

The mechanism of action of Methyl 2-methyl-5-oxo-2,5-dihydrofuran-3-yl butanedioate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact mechanism depends on the context in which the compound is used, such as in biological systems or industrial applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl ®-2-(®-3,4-dihydroxy-5-oxo-2,5-dihydrofuran-2-yl)-2-hydroxyacetate
  • 2,5-Dihydro-2,5-dimethoxyfuran
  • 4-Methyl-2-oxo-2,5-dihydrofuran-3-yl methyl phosphate

Uniqueness

Methyl 2-methyl-5-oxo-2,5-dihydrofuran-3-yl butanedioate is unique due to its specific structural features, which include a furan ring and a butanedioate group. These features contribute to its distinct chemical properties and reactivity, making it valuable in various research and industrial applications .

Eigenschaften

CAS-Nummer

61222-85-3

Molekularformel

C10H12O6

Molekulargewicht

228.20 g/mol

IUPAC-Name

1-O-methyl 4-O-(2-methyl-5-oxo-2H-furan-3-yl) butanedioate

InChI

InChI=1S/C10H12O6/c1-6-7(5-10(13)15-6)16-9(12)4-3-8(11)14-2/h5-6H,3-4H2,1-2H3

InChI-Schlüssel

OCUCWKDJXROTLW-UHFFFAOYSA-N

Kanonische SMILES

CC1C(=CC(=O)O1)OC(=O)CCC(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.